molecular formula C21H14Cl4N4O4 B7699933 N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide

N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide

Cat. No.: B7699933
M. Wt: 528.2 g/mol
InChI Key: LYBNGXWKVNASAZ-YPXUMCKCSA-N
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Description

N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 4-chloro-2-methylphenyl group and two methoxy groups at the 3 and 4 positions of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and 3,4-dimethoxybenzoic acid.

    Amidation Reaction: The 4-chloro-2-methylaniline is reacted with 3,4-dimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.

    Substitution: The chloro group in the 4-chloro-2-methylphenyl moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Medicine:

    Drug Development: Due to its unique structure, this compound may serve as a lead compound in the development of new pharmaceuticals.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide
  • 4-chloro-2-methylphenyl isocyanate
  • 4-chloro-2-methylaniline

Comparison:

  • N-(4-chloro-2-methylphenyl)-3,4-dimethoxybenzamide is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity.
  • N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide differs by having a hydroxyl group instead of methoxy groups, which can affect its solubility and interaction with biological targets.
  • 4-chloro-2-methylphenyl isocyanate and 4-chloro-2-methylaniline are simpler compounds that can serve as starting materials or intermediates in the synthesis of more complex benzamides.

Properties

IUPAC Name

N-[[5-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]furan-2-yl]methyl]-N'-(3,4-dichlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl4N4O4/c22-11-1-5-15(17(24)7-11)19(30)29-27-10-14-4-3-13(33-14)9-26-20(31)21(32)28-12-2-6-16(23)18(25)8-12/h1-8,10H,9H2,(H,26,31)(H,28,32)(H,29,30)/b27-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBNGXWKVNASAZ-YPXUMCKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NCC2=CC=C(O2)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NCC2=CC=C(O2)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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